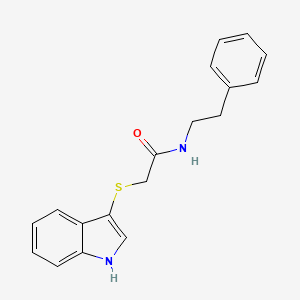

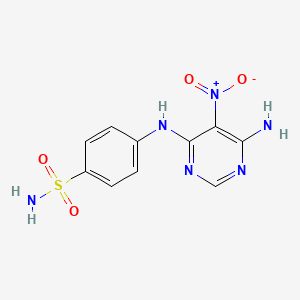

2-((1H-indol-3-yl)thio)-N-phenethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((1H-indol-3-yl)thio)-N-phenethylacetamide” is a compound that has been studied for its potential antiviral properties . It has been found to specifically target the RNA-dependent RNA polymerase (RdRp) of both the respiratory syncytial virus (RSV) and influenza A virus . This has led to the hypothesis that it may also inhibit SARS-CoV-2 replication by targeting its RdRp activity .

Synthesis Analysis

The synthesis of this compound involves the substitution of ethyl acetate-2-sodium thiosulfate with indole (or methyl-/bromo-substituted indole), followed by hydrolysis and coupling with a series of benzylamines .Scientific Research Applications

Electrosynthesis and Polymer Applications

- A study by Carbas, Kıvrak, and Kavak (2017) explored the electrosynthesis of a novel indole-based polymer with promising electrochromic properties, indicating potential use in material science and electronic applications (Carbas, Kıvrak, & Kavak, 2017).

Coordination Chemistry and Metal Complexes

- Research by Kaminskaia et al. (2000) demonstrated the unique binding properties of indole derivatives in platinum(II) and palladium(II) ion complexes, which could be relevant for developing new coordination compounds (Kaminskaia, Ullmann, Fulton, & Kostić, 2000).

Catalysis and Synthesis of Indoles

- Cacchi and Fabrizi (2005) discussed the importance of palladium-catalyzed reactions in the synthesis and functionalization of indoles, highlighting their critical role in organic chemistry and pharmaceutical synthesis (Cacchi & Fabrizi, 2005).

Novel Applications in Cancer Immunotherapy

- Peng et al. (2020) identified novel indoleamine 2,3-dioxygenase (IDO1) inhibitors based on indole derivatives, suggesting potential applications in cancer immunotherapy (Peng et al., 2020).

Anticonvulsant Potential

- Severina et al. (2020) investigated S-acetamide derivatives of thiopyrimidine, including indole analogs, for their potential as anticonvulsant agents (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Antimicrobial Activity

- Salman et al. (2015) explored the antimicrobial activities of various 3-substituted indole derivatives, indicating potential for developing new antimicrobial agents (Salman, Mahmoud, Abdel-Aziem, Mohamed, & Elsisi, 2015).

Pharmaceutical Applications

- Nazir et al. (2018) studied the synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, highlighting their potential as anti-diabetic agents (Nazir et al., 2018).

Mechanism of Action

Properties

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c21-18(19-11-10-14-6-2-1-3-7-14)13-22-17-12-20-16-9-5-4-8-15(16)17/h1-9,12,20H,10-11,13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXNPSXJQNJPTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid](/img/structure/B2863849.png)

![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2863851.png)

![1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2863856.png)

![2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole](/img/structure/B2863858.png)

![4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2863864.png)

![1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863866.png)

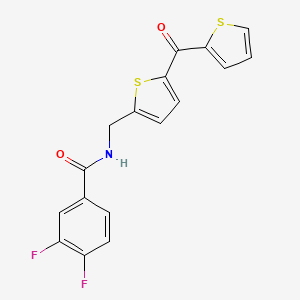

![N-(2,4-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2863867.png)

![1-(2-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2863868.png)

![2-Chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)acetamide](/img/structure/B2863870.png)